molecular formula C13H13NO B1425345 2-Methoxy-6-(p-tolyl)pyridine CAS No. 1039775-38-6

2-Methoxy-6-(p-tolyl)pyridine

Cat. No. B1425345
M. Wt: 199.25 g/mol
InChI Key: ZBVRAXSEDWSMAN-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(p-tolyl)pyridine” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.24800 . This compound is used in the field of chemistry, particularly in the synthesis of other complex compounds .


Synthesis Analysis

The synthesis of pyridine compounds involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of a TMSOTf/HMDS (trifluoromethanesulfonic acid/hexamethyldisilane) system for the intermolecular cyclization of chalcones under microwave irradiation conditions .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(p-tolyl)pyridine” consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 199.10000 .


Chemical Reactions Analysis

Pyridine compounds, including “2-Methoxy-6-(p-tolyl)pyridine”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also participate in cross-coupling reactions with aryl bromides .


Physical And Chemical Properties Analysis

“2-Methoxy-6-(p-tolyl)pyridine” is a solid compound . Its exact physical properties such as boiling point, melting point, and density are not specified .

Scientific Research Applications

    Organic Chemistry Synthesis

    • 2-Methoxy-6-(p-tolyl)pyridine is used in the synthesis of pyridines . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .

    Pharmaceutical Intermediate

    • 2-(p-Tolyl)pyridine may be used as a pharmaceutical intermediate . The specific applications and methods of use in this context are not detailed in the source.

    Fluorescent Probes

    • 2-Methoxy-6-(p-tolyl)pyridine has been used in the synthesis of tolyl-substituted and pyrene-pyridine conjugated isomeric ratiometric fluorescent probes . These probes have distinct photoemissive properties in selectively sensing of Hg 2+ ions . The para-tolyl substituted isomer displays more red-shift in wavelength of emission band compared to its ortho isomer analogue during ratiometric fluorescent specific detection of Hg 2+ ions .

    Synthesis of Biaryl Building Blocks

    • 2-Methoxy-6-(p-tolyl)pyridine can be used in the synthesis of biaryl building blocks . Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P provides useful biaryl building blocks .

    Alkylation of Pyridines

    • 2-Methoxy-6-(p-tolyl)pyridine can be used in the alkylation of pyridines . Mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides .

    COX-2 Inhibitors

    • 2-Methoxy-6-(p-tolyl)pyridine can be used in the synthesis of COX-2 inhibitors . A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors . Among these compounds, 8-methyl-2-(4-(methylsulfonyl) phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .

    Synthesis of Poly(thymol)

    • 2-Methoxy-6-(p-tolyl)pyridine can be used in the synthesis of Poly(thymol) via Oxidative Coupling Polymerization . The oxidative polymerization of thymol was performed using a copper chloride(I) catalyst with a bulky 2-(p-tolyl)pyridine ligand in toluene under an oxygen atmosphere . The reaction produced linear poly(thymol) (PPETh) with a number average molecular weight (Mn) and its distribution (Mw/Mn) of 43,000 and 1.6, respectively .

    Preparation of Chloro Complexes

    • The chloro complexes of nickel, copper, and cobalt with 2-(p-tolyl)pyridine have been prepared . These complexes may have potential applications in various fields, including catalysis and materials science .

Safety And Hazards

“2-Methoxy-6-(p-tolyl)pyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-methoxy-6-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVRAXSEDWSMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716556
Record name 2-Methoxy-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(p-tolyl)pyridine

CAS RN

1039775-38-6
Record name 2-Methoxy-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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